2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several studies have focused on the synthesis of compounds similar to the one . For instance, Duran and Canbaz (2013) explored the synthesis of drug precursors related to this compound, confirming their structures through NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013). Similarly, Troxler and Weber (1974) described the synthesis of Pyrimido[1,2‐a]benzimidazoles, demonstrating various reaction pathways and confirming structures through X-ray analysis (Troxler & Weber, 1974).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in studies like that of Sethusankar et al. (2002), which examined the crystalline structure and planarity of the imidazolidine-2,4-dione system, revealing crucial insights about molecular conformation through X-ray diffraction (Sethusankar et al., 2002).
Wissenschaftliche Forschungsanwendungen
Radioligand Imaging
2-Phenylpyrazolo[1,5-a]pyrimidineacetamides, a series including compounds similar to the queried chemical, have been reported as selective ligands of the translocator protein (18 kDa) used in radioligand imaging. This application is significant for in vivo imaging using positron emission tomography, providing insights into various physiological and pathological processes (Dollé et al., 2008).
Structural Analysis and Crystallography
Studies have been conducted on similar compounds for structural analysis and crystallography. For example, the crystallization and structural examination of imidazolidine-2,4-dione systems, which are chemically related, contribute to the understanding of molecular interactions and stability (Sethusankar et al., 2002).
Corrosion Inhibition
Imidazoline and its derivatives, which include structures similar to the queried chemical, have been evaluated as corrosion inhibitors. These compounds exhibit significant efficiency in preventing corrosion in acid media, which is essential for various industrial applications (Cruz et al., 2004).
Medicinal Chemistry
In medicinal chemistry, analogs of the queried compound have been synthesized and evaluated for their potential as antibacterial agents and in cancer therapy. For example, compounds with imidazolidinyl structures have shown activity against monoamine oxidase A, which is significant for developing drugs with an improved safety profile (Reck et al., 2005).
Synthesis of Novel Heterocycles
Compounds structurally related to the queried chemical have been used in the synthesis of novel heterocycles. These syntheses contribute to the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O3/c1-7-4-9(14(15,16)17)20-10(19-7)6-18-11(23)5-8-12(24)22(3)13(25)21(8)2/h4,8H,5-6H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQIKMICAROENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC2C(=O)N(C(=O)N2C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.